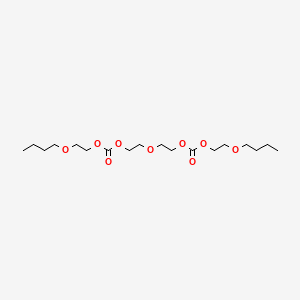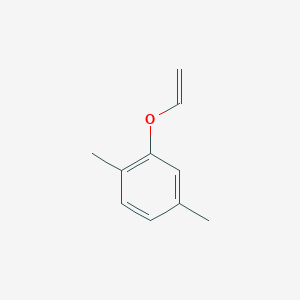
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one is an organic compound that features a unique combination of functional groups, including a trimethylsilanesulfinyl group and an enone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpent-1-en-3-one with trimethylsilanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The trimethylsilanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. The trimethylsilanesulfinyl group can act as a protecting group for sensitive functional groups during chemical reactions. The enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylpent-1-en-3-one: Lacks the trimethylsilanesulfinyl group, making it less versatile in certain reactions.
4-(Trimethylsilanesulfinyl)pent-1-en-3-one: Similar structure but without the 2,4-dimethyl substitution.
Uniqueness
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one is unique due to the presence of both the trimethylsilanesulfinyl group and the enone structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
62615-74-1 |
|---|---|
Fórmula molecular |
C10H20O2SSi |
Peso molecular |
232.42 g/mol |
Nombre IUPAC |
2,4-dimethyl-4-trimethylsilylsulfinylpent-1-en-3-one |
InChI |
InChI=1S/C10H20O2SSi/c1-8(2)9(11)10(3,4)13(12)14(5,6)7/h1H2,2-7H3 |
Clave InChI |
ZXFFVOQMSTUAII-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C(C)(C)S(=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)


![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)


methanone](/img/structure/B14514008.png)

